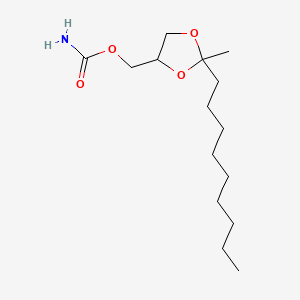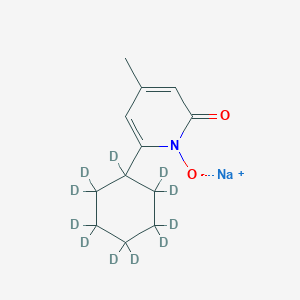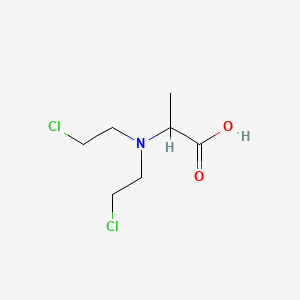
N,N-Bis(2-chloroethyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)alanine is an organic compound with the chemical formula C7H13Cl2NO2 It is a derivative of alanine, where the amino group is substituted with two 2-chloroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)alanine typically involves the reaction of alanine with 2-chloroethylamine under controlled conditions. The process can be summarized as follows:
Esterification: Alanine is first esterified using methanol and concentrated sulfuric acid to form the methyl ester of alanine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification and chlorination steps, with additional purification stages to ensure the final product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-chloroethyl)alanine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 2-chloroethyl groups.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the substitution of the chlorine atoms.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can result in the formation of various substituted alanine derivatives .
Scientific Research Applications
N,N-Bis(2-chloroethyl)alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)alanine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the formation of cross-links in DNA, disrupting DNA synthesis and transcription. The compound targets the N7 position of guanine in DNA, similar to other alkylating agents .
Comparison with Similar Compounds
Chlorambucil: Another alkylating agent with a butyric acid backbone, used in the treatment of chronic lymphocytic leukemia.
Uniqueness: this compound is unique due to its alanine backbone, which may confer different biological properties compared to other alkylating agents
Properties
CAS No. |
13322-66-2 |
|---|---|
Molecular Formula |
C7H13Cl2NO2 |
Molecular Weight |
214.09 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]propanoic acid |
InChI |
InChI=1S/C7H13Cl2NO2/c1-6(7(11)12)10(4-2-8)5-3-9/h6H,2-5H2,1H3,(H,11,12) |
InChI Key |
NRIFCKOLJVDPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-6,7-dihydropyrrolo[2,3-c]azepin-8-(1H,5H)-one](/img/structure/B10782561.png)
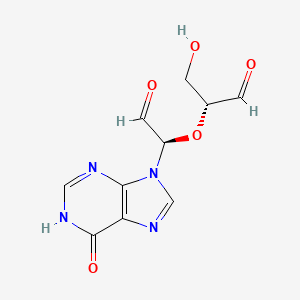
![2-[(2S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B10782565.png)
![3-Tert-butyl-2,3,4,4a,8,9,13b,14-octahydro-1h-benzo[6,7]cyclohepta[1,2,3-de]pyrido[2,1-a]isoquinolin-3-ol](/img/structure/B10782568.png)
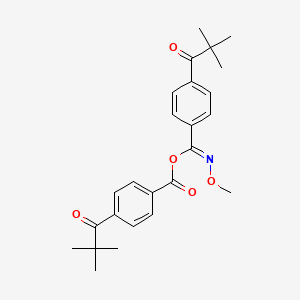
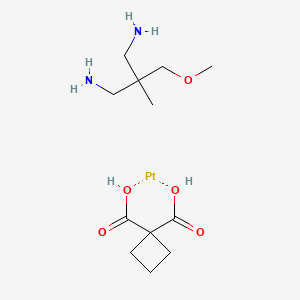
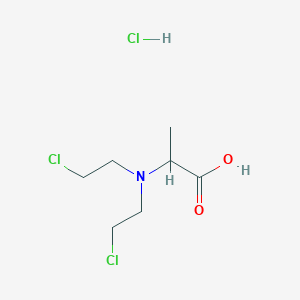
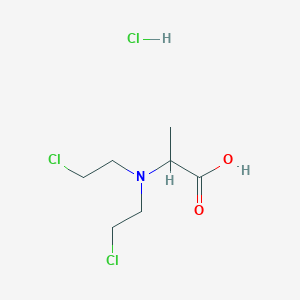
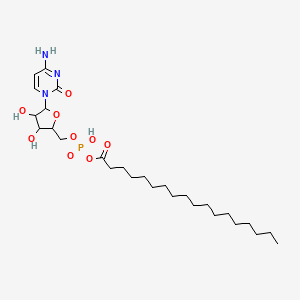
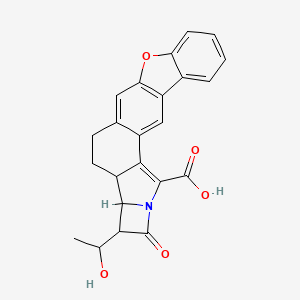
![(2S)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal](/img/structure/B10782615.png)
